Methyl 2-hydroxy-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-Hydroxyproline(4-nitrobenzoate) and methyl 4-hydroxy-3-nitrobenzoate, involves specific reactions that highlight the versatility of nitrobenzoate derivatives in organic chemistry. These syntheses often use catalysts or specific conditions to promote desired reactions, demonstrating the adaptability of these compounds in creating complex molecular structures (Pandey, Yap, & Zondlo, 2014); (Fu, Li, & Simpson, 2012).
Molecular Structure Analysis
The molecular structure of methyl 2-hydroxy-4-nitrobenzoate and its derivatives reveals interactions such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's chemical behavior. X-ray crystallography has been instrumental in determining these structures, illustrating how molecular geometry influences compound properties and reactivity (Fu, Li, & Simpson, 2012).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-hydroxy-4-nitrobenzoate derivatives, such as redox/condensation cascades and esterification, are key to synthesizing heterocyclic compounds and other organic molecules. These reactions underscore the compound's role in facilitating complex synthesis pathways and enhancing the efficiency of organic synthesis (Nguyen, Ermolenko, & Al‐Mourabit, 2013).
Physical Properties Analysis
The physical properties of methyl 2-hydroxy-4-nitrobenzoate, including crystallization behavior and hydrogen bonding patterns, are critical for its application in material science and synthesis. Studies on crystal structures and non-covalent interactions provide insights into how these properties can be manipulated for specific applications (Fu, Li, & Simpson, 2012).
Chemical Properties Analysis
Understanding the chemical properties of methyl 2-hydroxy-4-nitrobenzoate, such as reactivity towards various functional groups and its behavior in different chemical environments, is essential for its effective use in synthesis. Research into its reactions with other compounds expands the toolbox available for organic synthesis and material science applications (Nguyen, Ermolenko, & Al‐Mourabit, 2013).
Scientific Research Applications
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Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate
- Application Summary : This research focuses on the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate. These interactions play a significant role in biological or biomimetic systems as well as in artificial supramolecular structures .
- Methods of Application : The structure of methyl 4-hydroxy-3-nitrobenzoate was determined by single crystal X-ray analysis .
- Results : The study found a variety of non-covalent interactions that lead to the overall stability of the crystal structure .
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Synthesis, Structural Analysis, Spectroscopic Characterization and Second Order Hyperpolarizability of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate Crystal
- Application Summary : This research involves the synthesis, structural analysis, spectroscopic characterization, and second order hyperpolarizability of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal .
- Methods of Application : The crystal was grown by slow solvent evaporation (SSE) method and studied by X-ray diffraction (XRD) study .
- Results : The study reported the second order hyperpolarizability of the crystal .
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Methyl 4-Hydroxy-2-Nitrobenzoate
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Methyl 3-Hydroxy-4-Nitrobenzoate
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Methyl 3-Nitrobenzoate
- Nitro Compounds
- Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
Safety And Hazards
Future Directions
While specific future directions for “Methyl 2-hydroxy-4-nitrobenzoate” are not mentioned in the search results, research into similar compounds continues to be an active area of study . Understanding the properties and behaviors of such compounds can lead to their application in various fields, including medicine and environmental science.
properties
IUPAC Name |
methyl 2-hydroxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODUOCYKSQVFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159972 | |
Record name | Salicylic acid, 4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-nitrobenzoate | |
CAS RN |
13684-28-1 | |
Record name | Salicylic acid, 4-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13684-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylic acid, 4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.